Benzophenanthridinium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Benzophenanthridinium salts can be synthesized through various methods. One common approach involves the use of Grignard reagents to prepare dihydrobenzophenanthridines, which are then converted to this compound salts . Another method includes the Suzuki–Miyaura coupling, imine formation, and microwave-assisted cyclization . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound compounds often involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of these processes .

化学反应分析

Rhodium(III)-Catalyzed C–H Ring-Opening Reactions

A rhodium(III)-catalyzed redox-neutral ring-opening of 7-azabenzonorbornadienes with aromatic aldoximes enables efficient synthesis of benzophenanthridinium derivatives (Figure 1) . This reaction proceeds via C–H activation, forming a rhodacycle intermediate that undergoes diastereoselective ring-opening.

Key Features

-

Catalyst : [Cp*RhCl₂]₂ (5 mol%)

-

Additive : AgSbF₆ (20 mol%)

-

Solvent : 1,2-Dichloroethane (DCE) at 80°C

-

Yields : 65–92%

-

Functional Group Tolerance : Halides, esters, and nitro groups remain intact .

Table 1: Substrate Scope for Rh(III)-Catalyzed Ring-Opening

| Substrate | Aldoxime Partner | Product Yield (%) |

|---|---|---|

| 7-Azabenzonorbornadiene | 4-Methoxybenzaldoxime | 89 |

| 5-Nitro-7-azabenzonorb. | 3-Bromobenzaldoxime | 76 |

| 5-Methyl-7-azabenzonorb. | 2-Naphthaldoxime | 82 |

Oxidation Reactions

This compound derivatives are synthesized via oxidation of dihydrobenzophenanthridines. For example, dihydrosanguinarine is oxidized to sanguinarine (a this compound alkaloid) using dichlorodicyanobenzoquinone (DDQ) .

Mechanism :

-

Deprotonation : HCl hydrolysis converts ring-opening adducts to 13,14-dehydrobenzophenanthridines.

-

Aromatization : DDQ abstracts two hydrogens, forming the fully aromatic this compound core .

Table 2: Oxidation of Dihydrobenzophenanthridines

| Starting Material | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| 13,14-Dehydrobenzo[c]phen. | DDQ | Sanguinarine | 78 |

| Dihydrochelerythrine | KMnO₄ | Chelerythrine chloride | 65 |

Biosynthetic Pathways

This compound alkaloids are biosynthesized via benzylisoquinoline intermediates (Figure 2) . Key enzymatic steps include:

-

Norcoclaurine synthase (NCS) : Condenses dopamine and 4-hydroxyphenylacetaldehyde.

-

Berberine bridge enzyme (BBE) : Forms methylene bridges in scoulerine.

-

Cytochrome P450s (CYP719A) : Catalyzes methylenedioxy bridge formation and oxidations .

Table 3: Enzymes in this compound Biosynthesis

| Enzyme | Function | Organism |

|---|---|---|

| CYP719A13 | Converts cheilanthifoline → stylopine | Argemone mexicana |

| Sanguinarine reductase | Reduces sanguinarine to dihydro form | Papaver somniferum |

Biotransformation and Metabolism

This compound alkaloids undergo microbial biotransformation. For instance:

-

Ambinine → Ambinoxine : Cunninghamella blakesleana introduces hydroxyl groups at C-6 .

-

In vivo metabolism : Hepatic cytochrome P450 enzymes demethylate and hydroxylate the this compound core .

Table 4: Fungal Biotransformation Products

| Substrate | Fungal Strain | Product | Modification Site |

|---|---|---|---|

| Ambinine | C. blakesleana AS 3.153 | 6-Acetyl-ambinine | C-6 acetylation |

Functionalization via Electrophilic Substitution

The electron-rich aromatic system of this compound allows regioselective electrophilic substitutions:

科学研究应用

Pharmacological Applications

1.1 Anticancer Properties

Benzophenanthridinium compounds, particularly sanguinarine, have shown promising anticancer effects. Research indicates that these alkaloids induce apoptosis in cancer cells through several mechanisms:

- Mechanisms of Action :

-

Case Studies :

- A study demonstrated that sanguinarine inhibited the proliferation of liver cancer cells by altering lysosomal pH and inducing cell cycle arrest .

- Another investigation highlighted the effectiveness of benzophenanthridine alkaloids against breast cancer cells, showcasing their potential as therapeutic agents for both sensitive and resistant cancer types .

| Compound | Cancer Type | Mechanism | IC50 Value (µM) |

|---|---|---|---|

| Sanguinarine | Liver Cancer | Induces ROS, inhibits topoisomerase II | 5.56 |

| Chelidonine | Breast Cancer | Inhibits telomerase activity | 0.05 |

| Oxynitidine | BRCA1-deficient cancers | Induces synthetic lethality | Nanomolar range |

1.2 Antimicrobial Activity

Benzophenanthridium also exhibits significant antimicrobial properties:

-

Mechanisms :

- Inhibition of biofilm formation in pathogenic bacteria such as Serratia marcescens.

- Disruption of bacterial cell membranes leading to cell death.

- Case Studies :

Agricultural Applications

Benzophenanthridium compounds are being explored for their role in sustainable agriculture:

- Herbivore Deterrence :

- Use in Livestock :

Biochemical Research

This compound serves as a valuable tool in biochemical research:

-

Fluorescent Dyes :

- These compounds are utilized as fluorescent probes for DNA and RNA visualization due to their ability to intercalate with nucleic acids.

- Electron Transfer Studies :

作用机制

Benzophenanthridinium compounds can be compared with other similar isoquinoline alkaloids:

Sanguinarine: Another benzophenanthridine alkaloid with potent anticancer properties.

Chelerythrine: Known for its ability to induce necroptosis in cancer cells.

Fagaridine: Structurally similar to this compound but with different substituents that affect its biological activity.

Uniqueness: this compound compounds are unique due to their ability to intercalate into DNA and their potent inhibition of topoisomerase II, making them valuable in cancer research and therapy .

相似化合物的比较

- Sanguinarine

- Chelerythrine

- Fagaridine

- Nitidine

属性

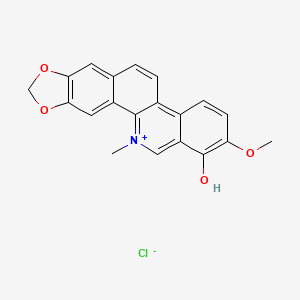

分子式 |

C20H16ClNO4 |

|---|---|

分子量 |

369.8 g/mol |

IUPAC 名称 |

2-methoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium-1-ol;chloride |

InChI |

InChI=1S/C20H15NO4.ClH/c1-21-9-15-12(5-6-16(23-2)20(15)22)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21;/h3-9H,10H2,1-2H3;1H |

InChI 键 |

CUXBKFBSLWHZGW-UHFFFAOYSA-N |

规范 SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。